Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
161155-33-5 |
|---|---|
Molecular Formula |
C6H5N5O4 |
Molecular Weight |
211.14 g/mol |
IUPAC Name |
methyl 3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylate |
InChI |
InChI=1S/C6H5N5O4/c1-15-6(12)4-2-3(8-9-4)5(10-7-2)11(13)14/h1H3,(H,7,10)(H,8,9) |
InChI Key |
UCVJGULVAOCFTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C(NN=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The pyrazolo[4,3-c]pyrazole scaffold is typically constructed via cyclocondensation reactions. Hydrazine derivatives react with acetylenic ketones under basic conditions to form the bicyclic core. For example, methyl 5-nitro-1H-pyrazole-3-carboxylate serves as a precursor, undergoing alkylation with methyl iodide in dimethylformamide (DMF) and potassium carbonate to introduce the methyl ester group. This method achieves an 81% yield for the esterification step, though regioselectivity challenges may arise due to competing N1- and N2-alkylation pathways.
Nitration and Functionalization
Post-cyclization nitration introduces the nitro group at the 6-position. A mixture of nitric acid and trifluoroacetic acid is commonly employed, leveraging the electron-deficient nature of the pyrazole ring to direct nitration. Careful temperature control (0–5°C) prevents over-nitration or decomposition.
Multi-Step Synthesis from Pyrazole Carboxylic Acid Precursors
Esterification and Ring Closure
An alternative route begins with 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Esterification with methanol and sulfuric acid yields the methyl ester, followed by hydrazine-mediated ring closure in glacial acetic acid to form the dihydropyrazolo[4,3-c]pyrazole framework. This method emphasizes solvent selection, with acetic acid enhancing reaction rates by protonating intermediates.
Optimization via Continuous Flow Reactors
Recent advances employ continuous flow reactors to improve efficiency and safety. For instance, lithium bis(trimethylsilyl)amide (LiHMDS) catalyzes the condensation of tetrahydropyranone and diethyl oxalate at −70°C in tetrahydrofuran (THF), achieving a 65% yield over three steps. Flow systems mitigate exothermic risks and enhance reproducibility for scale-up.
Regioselective Alkylation and Reduction Strategies
Alkylation with Methyl Iodide
Methylation of the pyrazole nitrogen is critical for ester group introduction. Using cesium carbonate in DMF at 20°C, methyl iodide selectively alkylates the N1 position, though N2-substituted isomers may form in a 3:2 ratio. Chromatographic purification resolves isomers, with petroleum ether recrystallization yielding >99% purity.
Reductive Functionalization
Lithium aluminum hydride (LiAlH4) reduces nitrile intermediates to amines, but competing pyrazole ring hydrogenation necessitates cautious reagent selection. Borane-dimethyl sulfide complexes in tetrahydrofuran (THF) offer superior selectivity, achieving >90% yields for amine derivatives without ring saturation.
Analytical Validation and Characterization
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity. For example, NMR of the methyl ester group appears as a singlet at δ 3.90 ppm, while the nitro group’s electronic effects deshield adjacent protons to δ 6.93 ppm. IR stretches at 1720 cm (C=O) and 1520 cm (NO) confirm functional groups.
X-Ray Crystallography
Single-crystal X-ray diffraction of related dinitropyrazolo[4,3-c]pyrazole derivatives reveals planar bicyclic frameworks with bond lengths consistent with aromatic stabilization. These data inform computational modeling of electronic properties for drug design.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 6 undergoes reduction to form an amino derivative, a key step for further functionalization.
| Reaction | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Nitro → Amino | Catalytic hydrogenation | H₂, Pd/C (10% wt), EtOH, 25°C, 12h | Methyl 6-amino-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate |
This reaction is pivotal for synthesizing bioactive intermediates, as amino groups facilitate conjugation or further substitution.
Oxidation of the Dihydropyrazole Ring
Oxidation converts the 1,4-dihydropyrazole moiety into a fully aromatic pyrazole system, altering electronic properties.
| Reaction | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Dihydro → Aromatic | Oxidative dehydrogenation | H₂O₂ (30%), AcOH, 80°C, 6h | Methyl 6-nitro-1H-pyrazolo[4,3-c]pyrazole-3-carboxylate |
The aromatic product exhibits enhanced stability and π-conjugation, relevant for optoelectronic applications.
Bromination at the Pyrazole Ring
Electrophilic bromination occurs at activated positions of the pyrazole ring, guided by the nitro group’s electron-withdrawing effects.
| Reaction | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Electrophilic substitution | Microwave-assisted | NBS, CH₃CN, 100°C, 1h | This compound-5-bromo |
Brominated derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Suzuki-Miyaura Cross-Coupling
Brominated derivatives undergo palladium-catalyzed coupling with aryl boronic acids.
| Reaction | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| C–C bond formation | Microwave, 140°C, 18h | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O | Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-5-aryl |
This method introduces aryl groups for tuning steric and electronic properties .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis, enabling carboxylate-based modifications.
| Reaction | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Ester → Carboxylic acid | Acidic hydrolysis | HCl (6M), reflux, 8h | 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid |
The carboxylic acid serves as a precursor for amides or acyl chlorides .
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates the ring for nucleophilic substitution under specific conditions.
| Reaction | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Nitro → Methoxy | High-temperature substitution | NaOMe, DMF, 120°C, 24h | Methyl 6-methoxy-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate |
Key Mechanistic and Structural Insights
-
Nitro Group Directivity : The nitro group’s meta-directing nature governs regioselectivity in electrophilic substitutions .
-
Ring Strain Effects : The dihydropyrazole ring’s partial saturation increases susceptibility to oxidation and reduction.
-
Steric Constraints : Substituents at position 3 (ester) influence reaction rates in cross-coupling and bromination .
Scientific Research Applications
Pharmacological Applications
Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate has been investigated for its potential therapeutic benefits across several medical domains:
Anti-Cancer Activity
Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, derivatives of pyrazolo compounds have shown significant antiproliferative activity against various tumor cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating a promising avenue for developing new anticancer agents .
Anti-Inflammatory Properties
Research has demonstrated that pyrazolo derivatives can influence inflammatory pathways. Specifically, this compound has been noted for its ability to reduce microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests potential therapeutic applications in neurodegenerative diseases characterized by chronic inflammation.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies indicate that pyrazole-based compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that modify pyrazole frameworks to enhance biological activity. The structure-activity relationship (SAR) studies have shown that variations in substituents at specific positions on the pyrazole ring can significantly affect the compound's pharmacological properties .
Synthetic Pathways
Common synthetic routes include:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Nitration Steps : Introducing nitro groups to enhance biological activity.
These synthetic strategies allow for the development of analogs with improved efficacy and reduced toxicity.
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in materials science and agriculture:
Agricultural Chemicals
Compounds with similar structures have been evaluated as potential agrochemicals due to their biological activity against pests and pathogens affecting crops .
Material Science
The unique chemical properties of pyrazoles allow their incorporation into polymer matrices for developing novel materials with tailored functionalities .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
The mechanism of action of methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and receptor interactions, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in High-Energy Materials
Compound 6 (Ionic Salt of 4,5-Diamino-3-(6-Nitro-1,4-Dihydropyrazolo[4,3-c]pyrazol-3-yl)-4H-1,2,4-Triazole)
- Structure: Shares the 6-nitro-pyrazolo[4,3-c]pyrazole core but incorporates an amino-triazole substituent and exists as an ionic salt with crystallization water.
- Properties :
- Sensitivity : Extremely insensitive (Friction Sensitivity, FS >360 N; Impact Sensitivity, IS >40 J) due to ionic interactions stabilizing the structure .
- Detonation Performance : Comparable to RDX (velocity ~8,750 m/s; pressure ~34 GPa) despite hydration, highlighting the nitro group’s role in energy release .
- Comparison : Unlike the methyl ester, Compound 6’s ionic nature reduces sensitivity while maintaining detonation efficiency. The methyl ester’s neutral structure may offer higher solubility but lower thermal stability.
Pyrano[2,3-c]pyrazole Derivatives
6-Amino-4-(4-Methoxyphenyl)-3-Methyl-1,4-Dihydro-pyrano[2,3-c]pyrazole-5-Carbonitrile
- Structure: Features a pyrano-pyrazole hybrid with methoxyphenyl, methyl, and cyano substituents.
- Properties: Synthesis: Prepared via multi-component reactions (e.g., one-pot methods) .
- Comparison: The methyl ester’s nitro group and carboxylate ester contrast with this compound’s amino and cyano groups, directing their applications toward energetic materials versus bioactive molecules.
RDX (1,3,5-Trinitroperhydro-1,3,5-Triazine)
- Structure : A nitramine with a six-membered triazine ring and three nitro groups.
- Properties :
- Comparison : While RDX outperforms most HEMs in energy output, the methyl ester and Compound 6 prioritize insensitivity. The methyl ester’s fused pyrazole ring may offer better thermal stability but lower density than RDX.
Biological Activity
Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties that make it a candidate for further research in drug development.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 197.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | 161155-31-3 |
Structural Characteristics
The compound features a nitro group and a carboxylate moiety, contributing to its reactivity and potential biological activity. The presence of these functional groups may play a crucial role in interacting with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines.
- Case Study 1 : A study reported that pyrazole derivatives exhibited significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioma) cell lines. The compound showed an IC value of 12.50 µM against SF-268 cells, indicating moderate potency .
- Case Study 2 : Another investigation into related pyrazolo compounds found that certain derivatives demonstrated IC values as low as 0.01 µM against MCF7 cells, suggesting high efficacy .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may act by inhibiting specific kinases involved in cell proliferation or apoptosis pathways.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are also being explored for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Summary of Biological Activities
Q & A
Q. Methodological Approach :
Use Gaussian or ORCA for DFT calculations.
Validate predictions with experimental kinetics (e.g., monitoring by HPLC or in situ IR).
Cross-reference computed spectra (NMR, IR) with experimental data to resolve contradictions ().
What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?
Basic Research Question
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish dihydropyrazole protons (δ 4.5–5.5 ppm) and ester methyl groups (δ 3.7–3.9 ppm) ().
- IR spectroscopy : Confirm nitro (1350–1500 cm<sup>-1</sup>) and ester carbonyl (1700–1750 cm<sup>-1</sup>) stretches.
- LC-MS : Monitor purity and detect side products (e.g., over-reduced nitro groups).
Data Contradiction Example :
If NMR integration conflicts with expected stoichiometry (e.g., missing dihydro protons), consider:
- Dynamic effects : Conformational exchange in DMSO-d6 may broaden peaks. Test in CDCl3 or with variable-temperature NMR.
- Impurity profiling : Use preparative TLC to isolate minor components ().
How can statistical experimental design improve reaction optimization for scaled-up synthesis?
Advanced Research Question
Design of Experiments (DoE) reduces trial-and-error approaches. For example:
- Response Surface Methodology (RSM) : Optimizes variables (temperature, solvent ratio, catalyst loading) to maximize yield.
- Taguchi arrays : Identifies critical factors (e.g., nitro group stability under acidic vs. basic conditions).
Case Study :
A Plackett-Burman design for a similar pyrazole ester identified catalyst concentration and reaction time as dominant variables, reducing optimization experiments by 60% ().
What are the challenges in evaluating the biological activity of this compound, and how can orthogonal assays address conflicting data?
Advanced Research Question
The nitro group may confer redox activity, leading to false positives in kinase inhibition assays (). Strategies include:
- Orthogonal validation : Use SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding.
- Metabolic stability assays : Test nitro-to-amine reduction in liver microsomes (S9 fraction) to rule out artifactual activity ().
Data Conflict Resolution :
If one study reports potent activity (e.g., IC50 = 50 nM) while another shows no effect:
Verify assay conditions (e.g., ATP concentration in kinase assays).
Check for light-induced degradation (nitro compounds are often light-sensitive).
How do steric and electronic effects of the nitro group influence regioselectivity in further functionalization?
Basic Research Question
The nitro group at position 6:
- Electron-withdrawing effect : Deactivates the pyrazole ring, directing electrophilic substitution to the less hindered position 3.
- Steric hindrance : Limits access to position 5 in dihydropyrazole derivatives ().
Experimental Validation :
Perform halogenation (e.g., NBS or Cl2) and monitor regioselectivity via LC-MS. Compare with computational predictions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
